![molecular formula C11H22ClNO B2725663 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride CAS No. 2138261-08-0](/img/structure/B2725663.png)
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride” is a chemical compound with the CAS Number: 2138261-08-0 . It has a molecular weight of 219.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H21NO.ClH/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11;/h9H,3-8,12H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Derivative Formation
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride is involved in the synthesis of various derivative compounds. For instance, its derivatives include carbo(hetero)cyclospirobutanoic lactones, which are transformed through chemical reactions for further use in different applications (Kuroyan, Pogosyan, & Grigoryan, 1995).
Muscarinic Agonist Activity
This compound has been evaluated as a muscarinic agonist, particularly for the symptomatic treatment of dementia of Alzheimer's type. Research includes the synthesis of related 1-oxa-8-azaspiro[4.5]decanes and their assessment as M1 muscarinic agonists (Tsukamoto et al., 1995).
Cancer Cell Growth Inhibition
Certain synthesized amines from this compound derivatives showed significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice, Sheth, & Wheeler, 1973).
Structural Analyses and Crystallography
Studies have also been conducted on the crystal structure of compounds derived from this compound, contributing to understanding their molecular structures for potential applications in various fields (Wang et al., 2011).
Antiviral Research
Research includes the synthesis of derivatives for evaluating their potential in antiviral drug development, particularly against human coronavirus and influenza virus (Apaydın et al., 2019).
Immunomodulatory Agents
This compound has also been a part of synthesizing analogues of spirogermanium with potential as immunomodulatory agents. These compounds have shown effects in diseases of autoimmune origin and might be useful in tissue transplantation (Badger et al., 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
3,3-dimethyl-2-oxaspiro[4.5]decan-8-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11;/h9H,3-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHILRWIXMCVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC(CC2)N)CO1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
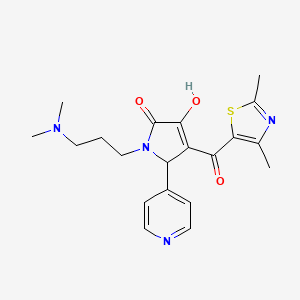

![Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate](/img/structure/B2725583.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2725587.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2725589.png)
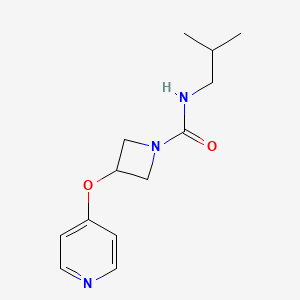
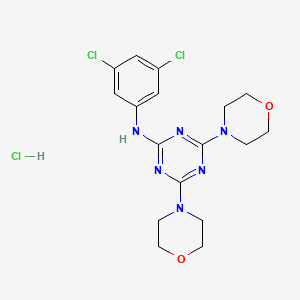

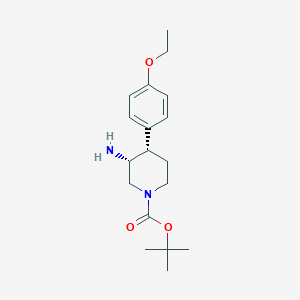
![4-[3-[(2-Methyl-1-benzofuran-3-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2725601.png)
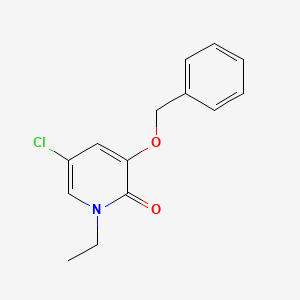
![(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2725603.png)
